molecular formula C18H16N4O2S B6575466 4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide CAS No. 1105210-86-3

4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide

Cat. No. B6575466
CAS RN: 1105210-86-3
M. Wt: 352.4 g/mol
InChI Key: MIFBCJXSLCKWFU-UHFFFAOYSA-N
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Description

The compound “4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide” is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They are known for their diverse biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 2-acetamido/2-propanamido-4-(4-substituted phenyl)-1,3-thiazoles were synthesized by Hassan et al. and evaluated for their antitumor activity against a panel of 60 different tumor cell lines . The synthesis involved coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

Thiazole is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions of thiazole derivatives are influenced by the substituents on the thiazole ring. For example, substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 . The physical and chemical properties of “4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide” would depend on its specific structure and substituents.

Scientific Research Applications

Antimicrobial Activity

The compound’s structure suggests potential antimicrobial properties. Researchers have synthesized related derivatives, such as N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amines and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These compounds were screened for activity against Gram-positive and Gram-negative bacterial strains, as well as fungal strains. Some molecules demonstrated greater potency than reference drugs, particularly against Gram-positive bacteria .

Future Directions

Thiazole derivatives have been the subject of extensive research due to their diverse biological activities . Future research could focus on synthesizing new derivatives, including “4-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetamido}benzamide”, and evaluating their biological activities. Further studies could also investigate their mechanisms of action and potential applications in medicine.

properties

IUPAC Name

4-[[2-(2-anilino-1,3-thiazol-4-yl)acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S/c19-17(24)12-6-8-14(9-7-12)20-16(23)10-15-11-25-18(22-15)21-13-4-2-1-3-5-13/h1-9,11H,10H2,(H2,19,24)(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBCJXSLCKWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(2-(Phenylamino)thiazol-4-yl)acetamido)benzamide

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